molecular formula C17H16BrN3O B14937832 2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide

2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide

Cat. No.: B14937832
M. Wt: 358.2 g/mol
InChI Key: GKEQHWJRJWMKGQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of indole-acetamide derivatives, characterized by a 5-bromo-substituted indole core linked via an acetamide bridge to a 2-pyridylethyl group. Its molecular formula is C₁₇H₁₅BrN₃O (calculated based on structural analogs), with an approximate molecular weight of ~365 g/mol.

Properties

Molecular Formula

C17H16BrN3O

Molecular Weight

358.2 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-(2-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C17H16BrN3O/c18-14-4-5-16-13(11-14)7-10-21(16)12-17(22)20-9-6-15-3-1-2-8-19-15/h1-5,7-8,10-11H,6,9,12H2,(H,20,22)

InChI Key

GKEQHWJRJWMKGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. This step yields 5-bromoindole.

    Acylation: The 5-bromoindole is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(5-bromo-1H-indol-1-yl)acetyl chloride.

    Amidation: The final step involves the reaction of 2-(5-bromo-1H-indol-1-yl)acetyl chloride with 2-(2-pyridyl)ethylamine in the presence of a base like sodium carbonate to yield the desired compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Derivatives with different substituents on the indole ring.

    Oxidation: Oxidized forms of the compound, such as aldehydes or carboxylic acids.

    Reduction: Reduced forms, such as alcohols or amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Biological Studies: It can be used to study the biological activities of indole derivatives and their interactions with biological targets.

    Chemical Biology: The compound can serve as a tool for probing biological pathways and understanding the mechanism of action of indole-based compounds.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block for the development of new materials.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes or receptors, through binding to specific sites. The brominated indole moiety may play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Core

2-(5-Bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide ()
  • Molecular Formula : C₂₁H₂₀BrN₃O₂
  • Molecular Weight : 426.314 g/mol
  • Key Differences :
    • Contains a 5-methoxyindol-3-yl substituent instead of pyridyl.
    • The methoxy group (electron-donating) contrasts with bromine (electron-withdrawing), altering electronic properties and solubility.
    • Dual indole system may enhance π-π stacking but reduce metabolic stability compared to the pyridyl analog .
2-(5-Bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide ()
  • Molecular Formula : C₁₈H₁₇BrN₂O
  • Molecular Weight : ~373 g/mol
  • Key Differences: Phenylethyl group replaces pyridylethyl. Reduced polarity due to the non-polar phenyl group, likely decreasing aqueous solubility but improving lipid membrane permeability .

Functional Group Modifications

Melatonin (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide) ()
  • Molecular Formula : C₁₃H₁₆N₂O₂
  • Molecular Weight : 232.28 g/mol
  • Key Differences: 5-Methoxyindol-3-yl core instead of 5-bromoindol-1-yl. Smaller size and absence of bromine reduce steric hindrance and electrophilicity. Known for circadian rhythm regulation, highlighting the biological impact of substituent positioning (indol-3-yl vs. indol-1-yl) .
2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide ()
  • Molecular Formula : C₁₉H₁₆N₃O₄
  • Molecular Weight : ~362 g/mol
  • Key Differences: Nitro group at the 5-position and oxo group on the acetamide.

Heterocyclic Substituent Comparisons

N-[4-[2-Amino-4-(5-bromo-1H-indol-3-yl)pyrimidin-5-yl]phenyl]acetamide ()
  • Molecular Formula : C₂₀H₁₆BrN₅O
  • Molecular Weight : 422.28 g/mol
  • Key Differences: Incorporates a pyrimidine ring linked to the indole core.
2-(5-Bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide ()
  • Molecular Formula : C₁₆H₁₂BrN₂O₃
  • Molecular Weight : ~375 g/mol
  • Key Differences :
    • Formyl group at the 3-position and furylmethyl substituent.
    • The formyl group enables Schiff base formation, useful in prodrug design, while the furan ring introduces oxygen-based reactivity .

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